molecular formula C12H20N2O3 B8477858 N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide CAS No. 57068-66-3

N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide

Cat. No. B8477858
CAS RN: 57068-66-3
M. Wt: 240.30 g/mol
InChI Key: QMUQVROTWKQGLZ-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57068-66-3

Product Name

N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

N-butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C12H20N2O3/c1-5-6-7-14(10(15)8(2)3)12-13-9(4)11(16)17-12/h8,16H,5-7H2,1-4H3

InChI Key

QMUQVROTWKQGLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=C(O1)O)C)C(=O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-methyl-2(N-butylisobutyramido)oxazole (15 g., 0.067 m.) in dry methylene chloride (100 c.c.) was cooled to 0° C. during the addition of m-chloroperbenzoic acid (16 g., 0.023 m.) over 1 hour. The mixture was then stirred at room temperature for 40 hours. The precipitated m-chlorobenzoic acid was then filtered off and the filtrate evaporated to dryness. The residue was taken in ether (100 c.c.) and stirred with 5% aqueous sodium sulphite solution for1 hour. The organic phase was then separated and washed successively with aqueous sodium carbonate (×2) and water, and then dried and evaporated to give a brown oil, 13.9 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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